molecular formula C23H21N3O3 B243961 2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

Cat. No. B243961
M. Wt: 387.4 g/mol
InChI Key: QSIWOWFDSVDCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide, also known as DMPO-MPPA, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.

Mechanism of Action

2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide exerts its inhibitory effects on protein kinases by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates. This leads to the inhibition of various cellular processes that are regulated by the targeted protein kinase.
Biochemical and physiological effects:
2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has been shown to exhibit potent inhibitory activity against various protein kinases, including the oncogenic kinase Bcr-Abl and the inflammatory kinase IKKβ. Additionally, 2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models, suggesting its potential utility in the treatment of various inflammatory and pain-related conditions.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide exhibits several advantages for lab experiments, including its potent inhibitory activity against various protein kinases, its potential utility in the development of anti-cancer drugs, and its anti-inflammatory and analgesic effects. However, 2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide also exhibits several limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

Several future directions for the study of 2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide exist, including the development of novel anti-cancer drugs based on its inhibitory activity against protein kinases, the investigation of its potential utility in the treatment of various inflammatory and pain-related conditions, and the determination of its safety and efficacy in humans. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets for 2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide.

Synthesis Methods

2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide can be synthesized through a series of chemical reactions involving commercially available starting materials. The synthesis involves the reaction of 2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenylamine with 3,4-dimethylphenol in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then reacted with N-(2-chloroacetyl)acetamide in the presence of a base such as triethylamine to yield 2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has been shown to exhibit potent inhibitory activity against a class of enzymes known as protein kinases, which are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. As such, 2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has potential applications in the development of novel anti-cancer drugs. Additionally, 2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.

properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C23H21N3O3/c1-14-6-8-18(12-15(14)2)28-13-21(27)25-19-9-7-17(11-16(19)3)23-26-22-20(29-23)5-4-10-24-22/h4-12H,13H2,1-3H3,(H,25,27)

InChI Key

QSIWOWFDSVDCNG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.